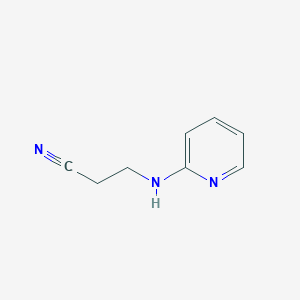

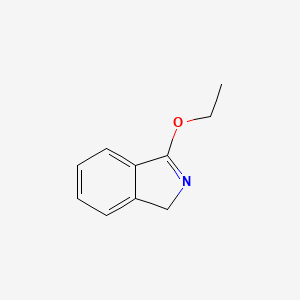

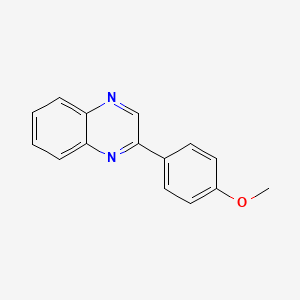

![molecular formula C12H7N3O B3352635 4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile CAS No. 503272-04-6](/img/structure/B3352635.png)

4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile

Vue d'ensemble

Description

“4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile” is a chemical compound that is part of the pyrroloquinoline family . This family of compounds is known for their wide occurrence in pharmaceutically active compounds . They have been explored in the literature for various medicinal applications such as caspase 3-inhibitor, 5HT4R antagonist, ATPase inhibitor, and more .

Synthesis Analysis

The synthesis of “this compound” involves a simple and metal-free protocol . The method operates under mild reaction conditions and exhibits wide functional group compatibility . It yields several unexplored N-substituted/unsubstituted 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines and marinoquinolines in good to excellent yields . The key steps in the synthesis of N-substituted pyrroloquinolines involve the ring expansion of 3-ylideneoxindoles and H-shift .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a regioselective ring expansion followed by an H-shift of 3-ylidene oxindoles . This process is part of a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water .Applications De Recherche Scientifique

Synthesis and Structural Properties

- Synthesis Techniques : The compound has been synthesized using various techniques. One approach involves cyclizing hexahydro-pyrroloquinolines in polar solvents, with lithium bromide accelerating the reaction (Verboom et al., 2010). Another method reports the synthesis under metal-free conditions, leading to several unexplored N-substituted/unsubstituted derivatives (Ramu et al., 2019).

- Photovoltaic Properties : Studies have investigated the photovoltaic properties of derivatives of this compound. Films created from these derivatives exhibit photovoltaic properties and potential applications in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

- Structural Analysis : The structural and optical properties of certain derivatives, like Ph-HPQ and Ch-HPQ thin films, have been examined, revealing insights into their molecular structure and potential applications (Zeyada et al., 2016).

Chemical Reactions and Mechanisms

- Reaction Pathways : The compound's formation involves interesting reaction pathways, such as intramolecular attacks and ring expansions. For instance, the oxygen atom of a methoxymethyl substituent attacking the electrophilic carbon atom is a noted mechanism in some syntheses (Verboom et al., 2010).

- Mechanistic Insights : The synthesis of N-substituted pyrroloquinolines, involving key steps like ring expansion and H-shift, offers valuable mechanistic insights (Ramu et al., 2019).

Applications in Organic Chemistry

- Catalyst-Free Synthesis : The compound is involved in catalyst-free synthetic methods, contributing to environmentally benign processes with applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

- Molecular Geometry Studies : Detailed studies on molecular geometry, spectroscopic characterization, and quantum chemical analyses of derivatives of this compound have been conducted, providing insights into its chemical reactivity and potential applications (Fatma et al., 2015).

Propriétés

IUPAC Name |

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSXLGTVCLPXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476790 | |

| Record name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503272-04-6 | |

| Record name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

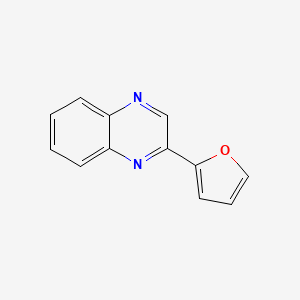

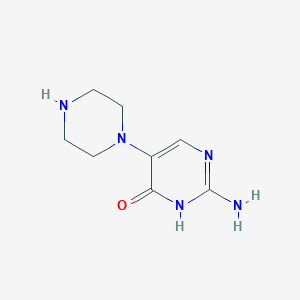

![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)

![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)